molecular formula C6H8N2O2S B098206 Ethyl 5-aminothiazole-4-carboxylate CAS No. 18903-18-9

Ethyl 5-aminothiazole-4-carboxylate

Cat. No. B098206
CAS RN: 18903-18-9
M. Wt: 172.21 g/mol
InChI Key: AZDIMLOSMFZQLP-UHFFFAOYSA-N
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Patent
US08759361B2

Procedure details

Ethyl N-formyl-3-nitriloalaninate (11.22 g, 71.86 mmol) is dissolved in anhydrous benzene (220 mL). Following the addition of Lawesson's reagent (14.53 g, 35.93 mmol), the suspension is refluxed for 24 h. Most of the solvent is removed in vacuo, and the viscous red residue is absorbed on silica gel and loaded to a silica gel column (elution solvent: EtOAc:hexanes=50:50). The title compound is obtained as yellow solids. 1H NMR (400 MHz, CDCl3) 7.87 (1H, s), 7.26 (1 H, s), 6.01 (2H, broad s), 4.38 (2H, q), 1.41 (3H, t).
Name
Ethyl N-formyl-3-nitriloalaninate
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
14.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C@H:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]#[N:6])=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:21])=CC=1>C1C=CC=CC=1>[NH2:6][C:5]1[S:21][CH:1]=[N:3][C:4]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Ethyl N-formyl-3-nitriloalaninate
Quantity
11.22 g
Type
reactant
Smiles
C(=O)N[C@@H](C#N)C(=O)OCC
Name
Quantity
220 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
14.53 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the viscous red residue is absorbed on silica gel
WASH
Type
WASH
Details
loaded to a silica gel column (elution solvent: EtOAc:hexanes=50:50)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=CS1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.